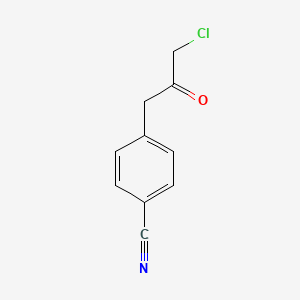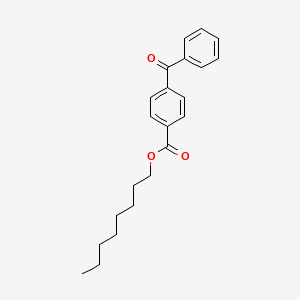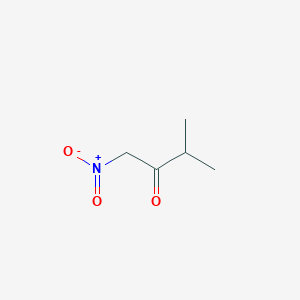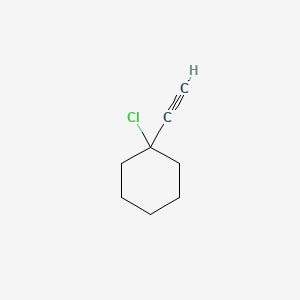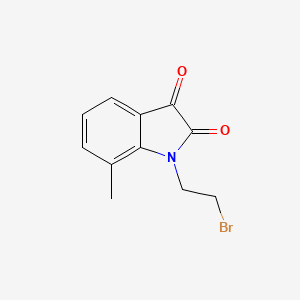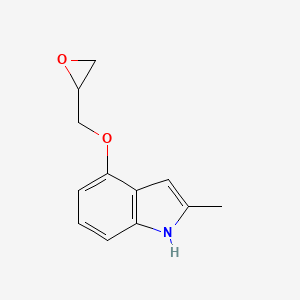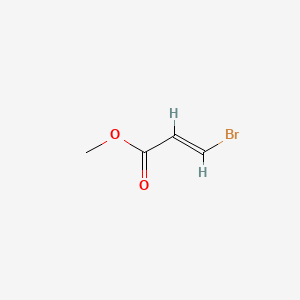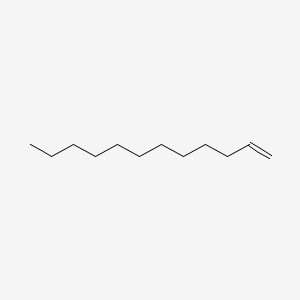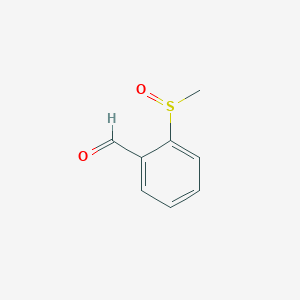
2-(Methylsulfinyl)benzaldehyde
Übersicht
Beschreibung
2-(Methylsulfinyl)benzaldehyde , also known as methylsulfinyl benzaldehyde , is a chemical compound with the empirical formula C8H8O3S and a molecular weight of 184.21 g/mol . It is a pale yellow solid with a distinctive aromatic odor. The compound contains a benzene ring substituted with a formyl group (aldehyde) and a methylsulfinyl group.
Synthesis Analysis
The synthesis of 2-(Methylsulfinyl)benzaldehyde involves various methods, including oxidation reactions. One common approach is the oxidation of 2-(Methylthio)benzaldehyde using suitable oxidizing agents. The sulfur atom in the methylthio group is replaced by an oxygen atom, resulting in the formation of the sulfoxide group (methylsulfinyl) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Catalytic Properties in Synthesis
2-(Methylsulfinyl)benzaldehyde serves as a starting material for synthesizing various imino- and amino-sulfoxides, which exhibit catalytic properties. These ligands are useful in catalyzing allyl trichlorosilane for the synthesis of enantioenriched homoallylic alcohols (Sio, Acocella, Villano, & Scettri, 2010).
Synthesis of Arylacetic Esters
Methyl (methylthio)methyl sulfoxide, which can be derived from 2-(Methylsulfinyl)benzaldehyde, reacts with benzaldehyde to produce phenylacetic esters, demonstrating a new method for synthesizing these esters from benzaldehyde. This method is also applicable to the production of (2-thienyl)acetic esters (Ogura, Itō, & Tsughihashi, 1979).
Complex Formation with Ruthenium and Osmium
2-(Methylsulfinyl)benzaldehyde reacts with ethylenediamine to form ligands which can complex with ruthenium and osmium. These complexes are significant in the study of metal-ligand interactions, showcasing potential in catalysis and synthesis (Lai et al., 2003).
Palladium-Catalyzed Ortho C-H Arylation
2-(Methylsulfinyl)aniline, derived from 2-(Methylsulfinyl)benzaldehyde, is used in a PdII-catalyzed ortho-(Csp2)-H arylation reaction of benzaldehydes. This reaction shows excellent regioselectivity, distinguishing ortho-C(sp2)-H bonds from benzylic C(sp3)-H bonds (Mu, He, & Chen, 2018).
Enhanced Bioproduction of Benzaldehyde
In biotechnology, benzaldehyde, derived from benzyl alcohol, is produced using the enzyme alcohol oxidase in Pichia pastoris. This production has significant implications in the flavor industry, offering a biologically sustainable method for benzaldehyde production (Craig & Daugulis, 2013).
Synthesis in Green Chemistry
2-(Methylsulfinyl)benzaldehyde and its derivatives find application in green chemistry, exemplified in the synthesis of 3-(methoxycarbonyl)coumarin, demonstrating the use of sustainable methods in chemical synthesis (Verdía, Santamarta, & Tojo, 2017).
Synthesis of α-Methylcinnamaldehyde
2-(Methylsulfinyl)benzaldehyde is involved in the synthesis of α-methylcinnamaldehyde via Claisen-Schmidt condensation, highlighting its role in the synthesis of compounds used in various products like cosmetics, flavors, and pharmaceuticals (Wagh & Yadav, 2018).
Oxidation of Benzyl Alcohol to Benzaldehyde
The compound plays a role in the oxidation process of benzyl alcohol to benzaldehyde, which is crucial in industrial applications. This study explores a milder approach for this transformation, emphasizing its importance in organic synthesis (Iraqui, Kashyap, & Rashid, 2020).
Oxidative Property Enhancement
2-(Methylsulfinyl)benzaldehyde is involved in reactions enhancing the oxidative property of catalysts used in chemical industries, particularly in the synthesis of important chemicals like benzaldehyde (Sharma, Soni, & Dalai, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylsulfinylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11(10)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAAYXCSYJWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492896 | |
| Record name | 2-(Methanesulfinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfinyl)benzaldehyde | |
CAS RN |
62351-49-9 | |
| Record name | 2-(Methanesulfinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

